![molecular formula C7H8N4O B559662 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 84955-32-8](/img/structure/B559662.png)
4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Übersicht
Beschreibung
“4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is a chemical compound that has been studied for its potential antiviral properties . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . This compound has been found to have promising antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Synthesis Analysis
The synthesis of this compound involves a series of steps. For instance, in one study, a series of pyrrolo[2,3-d]pyrimidine derivatives containing a 1,8-naphthyridine-4-one fragment were synthesized . Another study reported the synthesis of a compound with a similar structure, where a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous CH3CN was reacted with K2CO3 and 4-nitrobenzyl bromide .
Molecular Structure Analysis
The molecular structure of “4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” consists of a pyrrolo[2,3-d]pyrimidine core with a methoxy group at the 4-position . The molecular formula of this compound is C7H7N3O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” include a molecular weight of 149.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .
Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
The compound is explored for its potential as an antitubercular agent. Tuberculosis (TB) remains a leading cause of death worldwide, and the development of new anti-TB compounds is critical to reduce TB incidence .
Methods of Application
Researchers synthesized a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives and assessed their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis using the standard broth microdilution method. Cell toxicity was determined using the MTT assay .
Results
Sixteen compounds displayed in vitro activity against Mycobacterium tuberculosis with MIC90 values ranging from 0.488–62.5 µM. The most potent derivative was highlighted as N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Protein Kinase B Inhibitors
Scientific Field
Cancer Research
Application Summary
This compound is investigated for its role as a selective inhibitor of Protein Kinase B (Akt), which is deregulated in cancer. Inhibitors of PKB have potential as antitumor agents .
Methods of Application
The study involved the optimization of lipophilic substitution within a series of compounds and testing for ATP-competitive inhibition of PKB. The compounds were also evaluated for their metabolic stability and oral bioavailability .
Results
The optimized compounds were potent and orally bioavailable inhibitors of PKB. They modulated biomarkers of signaling through PKB in vivo and inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Anti-Rheumatic Agents
Scientific Field
Rheumatology
Application Summary
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine are being developed as novel anti-rheumatic agents targeting Bruton’s tyrosine kinase (BTK) in rheumatoid arthritis (RA) .
Methods of Application
A QSAR study was conducted to identify specific molecular features essential for BTK inhibition. This information is used for the optimization of pharmacophores .
Results
The study provided insights into the structural features necessary for effective BTK inhibition, paving the way for the design of new anti-rheumatic drugs .
Anticancer Agents
Scientific Field
Oncology
Application Summary
The compound’s derivatives are explored for their anticancer properties. Kinase inhibitors, including those derived from 7H-pyrrolo[2,3-d]pyrimidin-4-amine, are used in cancer treatment .
Methods of Application
These derivatives are used as pharmaceutical intermediates in the synthesis of kinase inhibitors. Their efficacy as anticancer agents is tested through various in vitro and in vivo methods .
Results
The derivatives have shown potential as anticancer agents, although specific quantitative data from this source is not provided .
Antiviral Agents
Scientific Field
Virology
Application Summary
Compounds with the pyrrolo[2,3-d]pyrimidine moiety, such as 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine, have applications as antiviral agents .
Methods of Application
The antiviral activity is typically assessed through in vitro assays against specific viral strains, followed by cytotoxicity evaluations .
Results
While the source does not provide specific outcomes, it indicates that compounds from this series have demonstrated antiviral activities .
Anti-Inflammatory Agents
Scientific Field
Immunology
Application Summary
The compound is studied for its anti-inflammatory effects. Derivatives of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine are considered for treating inflammatory diseases .
Methods of Application
The anti-inflammatory properties are evaluated using in vitro assays to measure the inhibition of inflammatory markers or pathways .
Results
The study suggests that these compounds have anti-inflammatory properties, but detailed quantitative results are not specified in the provided source .
Antibacterial and Antifungal Agents
Scientific Field
Microbiology
Application Summary
The compound’s derivatives are studied for their antibacterial and antifungal properties, which are crucial in combating resistant strains of bacteria and fungi .
Methods of Application
The antibacterial and antifungal activities are assessed using in vitro assays, such as disk diffusion and broth microdilution methods, to determine the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains .
Results
The studies have identified several derivatives with significant inhibitory activity against a range of pathogenic bacteria and fungi, although specific MIC values and strains are not detailed in the source .
Adenosine Receptor Modulators
Scientific Field
Neuropharmacology
Application Summary
Compounds with the pyrrolo[2,3-d]pyrimidine moiety are explored as modulators of adenosine A1 and A3 receptors, which have implications in neurological disorders .
Methods of Application
The modulatory effects are evaluated using receptor binding assays and functional studies to assess the affinity and efficacy of the compounds at the adenosine receptors .
Results
The derivatives have shown potential as receptor modulators, with some compounds exhibiting selective affinity towards the A1 or A3 subtypes, but detailed results are not provided in the source .
Anti-Folate Agents
Scientific Field
Biochemistry
Application Summary
Derivatives of the compound are investigated for their anti-folate activity, which can be leveraged in the treatment of diseases like cancer and malaria .
Methods of Application
The anti-folate activity is typically measured through enzyme inhibition assays, targeting enzymes such as dihydrofolate reductase (DHFR), which are critical in the folate pathway .
Results
Some derivatives have demonstrated inhibitory effects on DHFR, suggesting their potential as anti-folate agents, though the source does not provide specific data .
Anti-Mycobacterial Activities
Scientific Field
Infectious Diseases
Application Summary
The compound’s derivatives are also being explored for their anti-mycobacterial activities, which is important for developing new treatments for tuberculosis .
Methods of Application
The anti-mycobacterial activity is assessed using in vitro assays against Mycobacterium tuberculosis strains, including drug-resistant strains, to determine their efficacy .
Results
Several derivatives have shown promising activity against M. tuberculosis, with one derivative highlighted for its potent activity and non-cytotoxicity to mammalian cells .
Zika Virus Inhibitor
Application Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a structural feature that elicits antiviral activity against the Zika virus (ZIKV) .
Methods of Application
The inhibitory activity against ZIKV is evaluated through in vitro assays, which involve infecting cell cultures with the virus and then treating them with the compound .
Results
A specific derivative was discovered as a ZIKV inhibitor, prompting further investigation into the scaffold for antiviral applications .
Targeted Kinase Inhibitors
Scientific Field
Molecular Pharmacology
Application Summary
New derivatives, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, are synthesized for targeted kinase inhibition .
Methods of Application
The synthesis of these compounds is achieved in high yields, and their efficacy as kinase inhibitors is tested through various biochemical assays .
Results
The series of new compounds have shown potential as targeted kinase inhibitors, although the source does not provide detailed quantitative data .
These additional applications highlight the versatility of “4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine” in various scientific fields, demonstrating its potential in developing novel therapeutic agents. The detailed descriptions of methods and results are based on the information available from the sources, and
CNS Disorders
Scientific Field
Neurology
Application Summary
Derivatives of this compound are being studied for their potential therapeutic effects on central nervous system (CNS) disorders, including neurodegenerative diseases and epilepsy .
Methods of Application
The compounds are tested in various in vitro and in vivo models relevant to CNS disorders. This includes assays for neuroprotection, anti-convulsant activity, and modulation of neurotransmitter systems .
Results
Some derivatives have shown promising results in preclinical models, indicating potential benefits in the treatment of CNS disorders, though specific data is not detailed in the source .
Cardiovascular Diseases
Scientific Field
Cardiology
Application Summary
Research is being conducted on the use of this compound’s derivatives as potential treatments for cardiovascular diseases, such as hypertension and arrhythmias .
Results
The studies suggest that certain derivatives can positively affect cardiovascular function, but the source does not provide detailed quantitative results .
Metabolic Disorders
Scientific Field
Endocrinology
Application Summary
The compound is being explored for its role in treating metabolic disorders, including diabetes and obesity .
Methods of Application
Derivatives are assessed for their ability to modulate metabolic pathways in cell-based assays and animal models of metabolic disorders .
Results
Initial findings indicate that some derivatives may improve metabolic parameters, but comprehensive data and analyses are not provided in the source .
Immunomodulatory Effects
Application Summary
The immunomodulatory potential of this compound’s derivatives is under investigation, with implications for autoimmune diseases and transplantation .
Methods of Application
The immunomodulatory activity is tested through assays measuring cytokine production, T-cell proliferation, and other immune responses .
Results
Certain derivatives have demonstrated the ability to modulate immune responses, although the source lacks detailed results .
Gastrointestinal Disorders
Scientific Field
Gastroenterology
Application Summary
Studies are exploring the use of this compound in treating gastrointestinal disorders, such as inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS) .
Methods of Application
The effects are evaluated using in vitro assays on intestinal epithelial cells and in vivo models of gastrointestinal inflammation .
Results
Preliminary data suggests that some derivatives may have therapeutic effects in gastrointestinal disorders, but specific outcomes are not provided in the source .
Respiratory Diseases
Scientific Field
Pulmonology
Application Summary
This compound’s derivatives are being examined for their potential in treating respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD) .
Methods of Application
The respiratory effects are studied using in vitro assays on bronchial cells and in vivo models of respiratory inflammation .
Results
The derivatives show promise in modulating respiratory pathways, but the source does not offer detailed quantitative data .
Eigenschaften
IUPAC Name |
4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPURSDMOWDNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510969 | |
| Record name | 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
CAS RN |
84955-32-8 | |
| Record name | 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



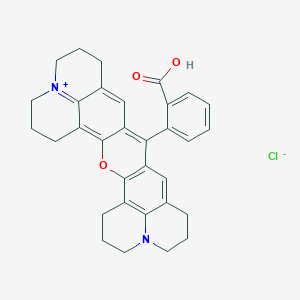
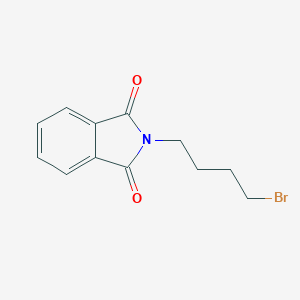
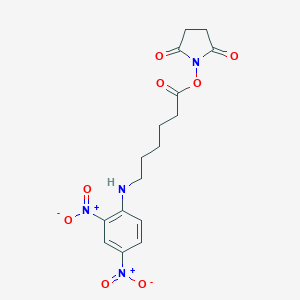
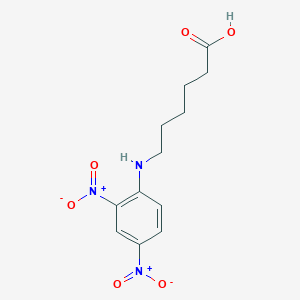
![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)
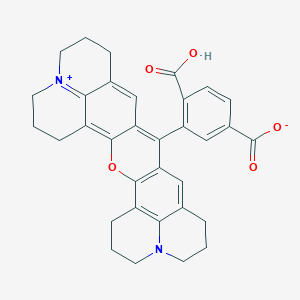
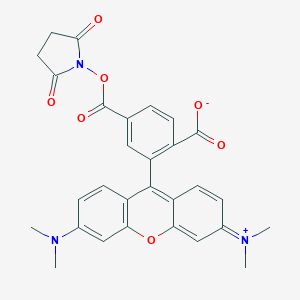
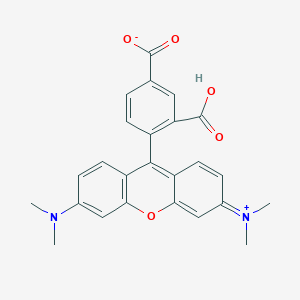
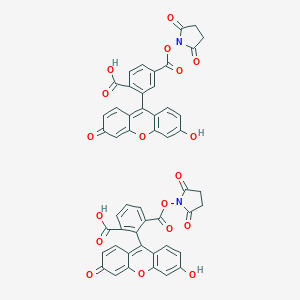
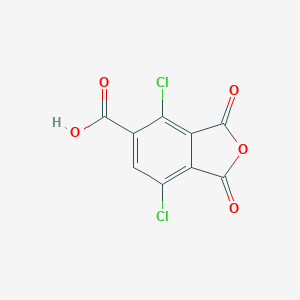
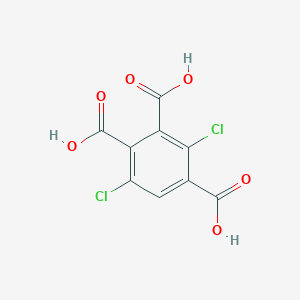
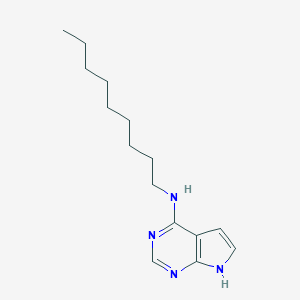
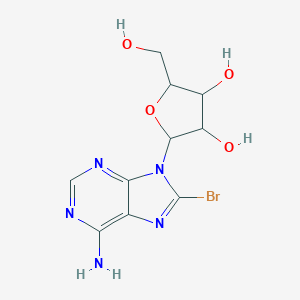
![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)